molecular formula C8H12Br2 B14148987 3,4-Dibromo-2,5-dimethylhexa-2,4-diene CAS No. 88919-69-1

3,4-Dibromo-2,5-dimethylhexa-2,4-diene

Cat. No.: B14148987
CAS No.: 88919-69-1
M. Wt: 267.99 g/mol
InChI Key: LJJNVNJVHUIEPS-UHFFFAOYSA-N
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Description

3,4-Dibromo-2,5-dimethylhexa-2,4-diene: is an organic compound with the molecular formula C8H12Br2 . It is a derivative of hexa-2,4-diene, where two bromine atoms are substituted at the 3rd and 4th positions, and two methyl groups are substituted at the 2nd and 5th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2,5-dimethylhexa-2,4-diene typically involves the bromination of 2,5-dimethylhexa-2,4-diene. The reaction is carried out by adding bromine (Br2) to the diene in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and bromine concentration to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bromine (Br2): Used for bromination reactions.

    Hydrogen Bromide (HBr): Used for electrophilic addition reactions.

    Potassium Permanganate (KMnO4): Used for oxidation reactions.

Major Products:

Mechanism of Action

Electrophilic Addition Mechanism: The compound undergoes electrophilic addition reactions where the bromine atoms act as electrophiles, attacking the conjugated double bonds. This results in the formation of a bromonium ion intermediate, which is then attacked by a nucleophile to form the final product .

Molecular Targets and Pathways: The primary molecular targets are the conjugated double bonds, which are highly reactive towards electrophiles. The pathways involved include the formation of carbocation intermediates and subsequent nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: 3,4-Dibromo-2,5-dimethylhexa-2,4-diene is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and unsubstituted analogs. The bromine atoms make the compound more reactive towards nucleophiles and electrophiles, enabling a wider range of chemical transformations .

Properties

CAS No.

88919-69-1

Molecular Formula

C8H12Br2

Molecular Weight

267.99 g/mol

IUPAC Name

3,4-dibromo-2,5-dimethylhexa-2,4-diene

InChI

InChI=1S/C8H12Br2/c1-5(2)7(9)8(10)6(3)4/h1-4H3

InChI Key

LJJNVNJVHUIEPS-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=C(C)C)Br)Br)C

Origin of Product

United States

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